molecular formula C8H8F2S B14761435 (3,6-Difluoro-2-methylphenyl)(methyl)sulfane

(3,6-Difluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14761435
M. Wt: 174.21 g/mol
InChI Key: YMRKJCRPLDMPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is an organic compound characterized by the presence of fluorine, methyl, and sulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,6-difluoro-2-methylphenol with a methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

(3,6-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,6-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential as a bioactive molecule. The compound’s fluorine atoms can enhance its metabolic stability and bioavailability.

    Medicine: Explored for its potential therapeutic properties. Fluorinated compounds are often studied for their ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its fluorine and sulfur functionalities. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The sulfur atom can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane
  • (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane

Uniqueness

(3,6-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the specific positioning of its fluorine and methyl groups on the phenyl ring. This arrangement can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1,4-difluoro-2-methyl-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8F2S/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

YMRKJCRPLDMPML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1SC)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.